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Compound of Interest

Compound Name: 1-Methyl-cyclobutylamine

Cat. No.: B1316286 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 1-Methyl-cyclobutylamine (C₅H₁₁N), a compound of interest in chemical research and

drug discovery. Due to the limited availability of public experimental spectra for this specific

molecule, this document combines predicted data, established spectroscopic principles for

primary amines, and general experimental protocols.

Molecular and Spectroscopic Overview
1-Methyl-cyclobutylamine is a primary amine with a molecular weight of 85.15 g/mol . Its

structure consists of a cyclobutane ring with a methyl group and an amino group attached to

the same carbon atom. This arrangement presents a unique spectroscopic fingerprint. The

exact mass of the molecule is 85.089149355 Da[1].

Table 1: Mass Spectrometry Data for 1-Methyl-
cyclobutylamine

Parameter Value Reference

Molecular Formula C₅H₁₁N [1]

Molecular Weight 85.15 g/mol [1]

Exact Mass 85.089149355 Da [1]
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Predicted and Expected Spectroscopic Data
While specific experimental spectra are not readily available in public databases, the following

sections detail the expected spectroscopic characteristics based on predictions and the known

behavior of similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: A predicted ¹H NMR spectrum suggests the presence of multiplets for the cyclobutane

ring protons and a singlet for the methyl group protons. The protons on the carbons adjacent to

the nitrogen atom are expected to be deshielded and appear at a higher chemical shift. The

amine protons (NH₂) typically appear as a broad singlet, and its chemical shift can be

concentration and solvent-dependent.

¹³C NMR: The ¹³C NMR spectrum is expected to show distinct signals for the four different

carbon environments in the molecule: the quaternary carbon bonded to the methyl and amino

groups, the methyl carbon, and the two sets of methylene carbons in the cyclobutane ring. The

carbon atom bonded to the nitrogen will be deshielded.

Infrared (IR) Spectroscopy
The IR spectrum of 1-Methyl-cyclobutylamine, as a primary amine, is expected to exhibit

characteristic absorption bands.

Expected IR Absorption Bands:

N-H Stretch: Two medium intensity bands are anticipated in the region of 3400-3250 cm⁻¹

corresponding to the symmetric and asymmetric stretching vibrations of the primary amine

group.

C-H Stretch: Strong absorptions are expected just below 3000 cm⁻¹ due to the C-H

stretching of the alkyl groups.

N-H Bend (Scissoring): A medium to strong band is expected in the range of 1650-1580

cm⁻¹.

C-N Stretch: A weak to medium absorption band is anticipated in the 1250-1020 cm⁻¹ region.
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Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 1-Methyl-cyclobutylamine is expected to show

a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (85). A key

fragmentation pathway for aliphatic amines is the alpha-cleavage, which involves the breaking

of a C-C bond adjacent to the nitrogen atom. This would result in the formation of a stable

iminium cation. For 1-Methyl-cyclobutylamine, the loss of an ethyl radical (C₂H₅•) from the

ring would lead to a significant fragment ion.

Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data for

a liquid amine sample like 1-Methyl-cyclobutylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small amount of the neat 1-Methyl-cyclobutylamine sample is

dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube. A

common concentration range is 5-25 mg of the compound in 0.5-0.7 mL of solvent.

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and

¹³C nuclei. Standard acquisition parameters are set, including the spectral width, acquisition

time, and relaxation delay.

Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good

signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the

lower natural abundance of the ¹³C isotope. Proton-decoupled ¹³C NMR is commonly

performed to simplify the spectrum.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain

the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are

referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates

(e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be

used by placing a drop of the liquid directly onto the ATR crystal.
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Background Spectrum: A background spectrum of the empty salt plates or the clean ATR

crystal is recorded to subtract atmospheric and instrumental interferences.

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.

A sufficient number of scans are co-added to achieve an acceptable signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction: For a volatile liquid like 1-Methyl-cyclobutylamine, direct injection via

a heated probe or introduction through a gas chromatograph (GC-MS) is suitable. For GC-

MS, a dilute solution of the sample in a volatile organic solvent is injected into the GC.

Ionization: In the mass spectrometer, the sample molecules are ionized, typically using

Electron Ionization (EI) at 70 eV.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The abundance of each ion is measured by a detector, and a mass spectrum is

generated, plotting ion intensity versus m/z.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

characterization of an unknown compound like 1-Methyl-cyclobutylamine.
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Caption: A logical workflow for the spectroscopic analysis of 1-Methyl-cyclobutylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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